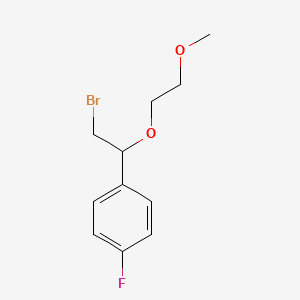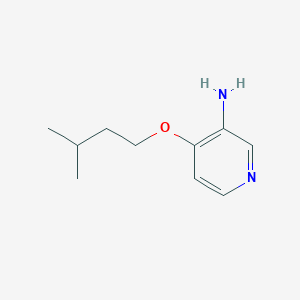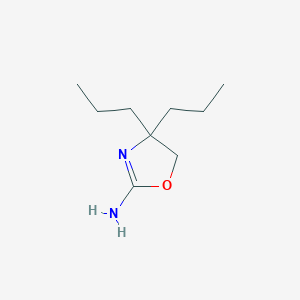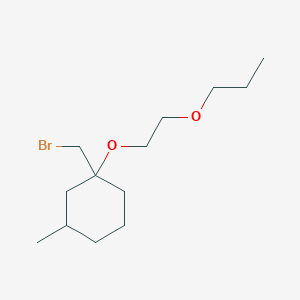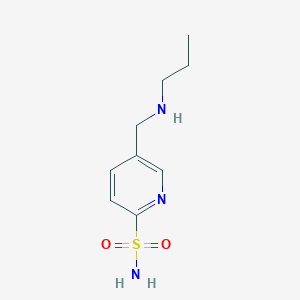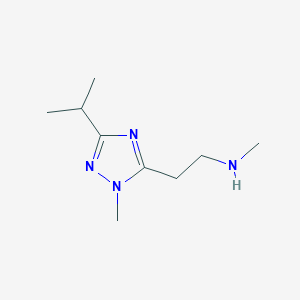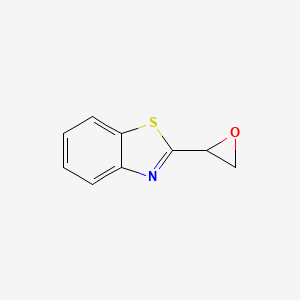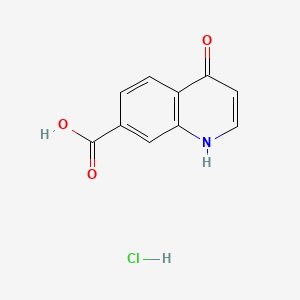
4-Oxo-1,4-dihydroquinoline-7-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its potential therapeutic applications, particularly in the development of antimicrobial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride typically involves the reaction of anthranilic acid derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of catalytic amounts of sodium iodide and heating the reaction mixture at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and efficient methodologies developed for similar quinoline derivatives can be adapted for large-scale production. These methods often involve multi-step synthesis, flow chemistry, and metal-catalyzed reactions .
化学反应分析
Types of Reactions
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and carboxylic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride involves the inhibition of bacterial DNA synthesis. This is achieved by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication, transcription, and repair. Additionally, the compound affects the bacterial cell wall, leading to cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Norfloxacin: Another quinolone antibiotic with similar mechanisms of action.
Trovafloxacin: A quinolone antibiotic with a broader spectrum of activity.
Uniqueness
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for targeted modifications at various positions on the quinoline nucleus. This flexibility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced resistance .
属性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC 名称 |
4-oxo-1H-quinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9;/h1-5H,(H,11,12)(H,13,14);1H |
InChI 键 |
MPTHSBQANUVKKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

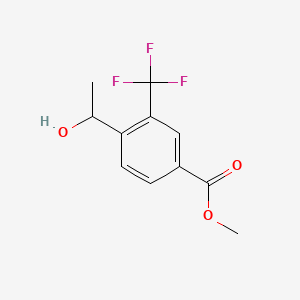
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
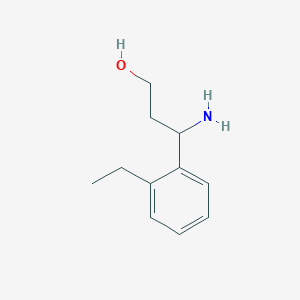
![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
